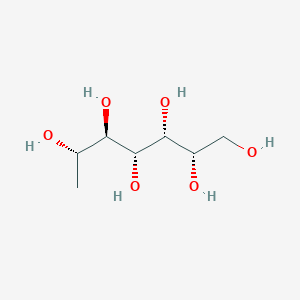
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be achieved through several methods:
Hydrogenation of Heptose: One common method involves the catalytic hydrogenation of heptose sugars. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Reduction of Heptane-1,2,3,4,5,6-hexaone: Another method involves the reduction of heptane-1,2,3,4,5,6-hexaone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through the catalytic hydrogenation of heptose sugars. This method is preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the heptose solution is passed over a fixed bed of metal catalyst under controlled conditions of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: The hydroxyl groups can react with carboxylic acids or acid anhydrides to form esters.
Dehydration: Under acidic conditions, the compound can undergo dehydration to form cyclic ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.
Dehydration: Concentrated sulfuric acid or phosphoric acid can be used as dehydrating agents.
Major Products
Oxidation: Heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: Various heptane-1,2,3,4,5,6-hexaol esters.
Dehydration: Cyclic ethers such as tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Cell Signaling: It may influence cell signaling pathways by interacting with specific receptors or enzymes.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant benefits.
Comparación Con Compuestos Similares
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be compared with other sugar alcohols such as:
Sorbitol: A six-carbon sugar alcohol with similar properties but different stereochemistry.
Mannitol: Another six-carbon sugar alcohol used as a diuretic and sweetener.
Xylitol: A five-carbon sugar alcohol commonly used in sugar-free products.
Uniqueness
Structure: this compound has a unique seven-carbon backbone with six hydroxyl groups, distinguishing it from other sugar alcohols.
Propiedades
Fórmula molecular |
C7H16O6 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3/t3-,4-,5+,6+,7+/m0/s1 |
Clave InChI |
CCLARULDIPFTCP-PAMBMQIZSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
SMILES canónico |
CC(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


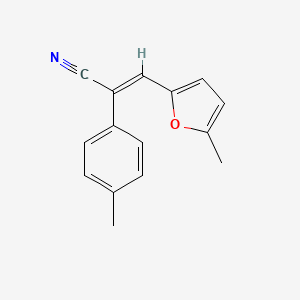
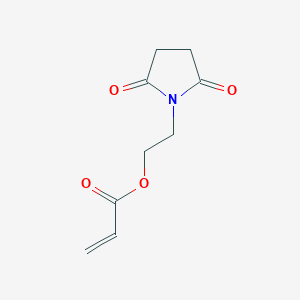
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
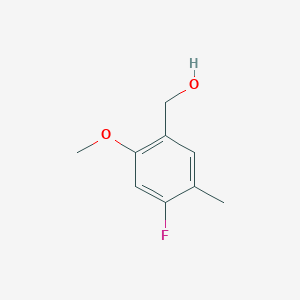
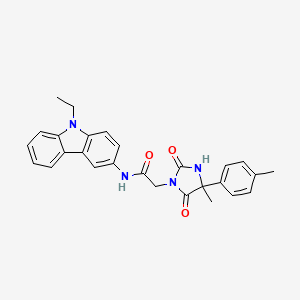
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

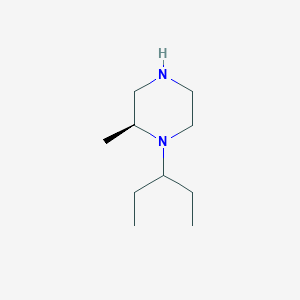
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)

